(Rac)-Zevaquenabant

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H21ClF3N5O2S |

|---|---|

分子量 |

548.0 g/mol |

IUPAC名 |

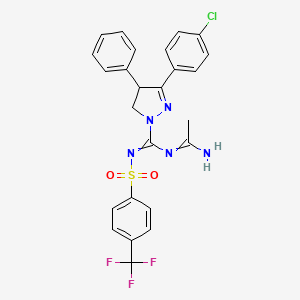

N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide |

InChI |

InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33) |

InChIキー |

NLXIJZHFEOSWPU-UHFFFAOYSA-N |

正規SMILES |

CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |

製品の起源 |

United States |

Foundational & Exploratory

(Rac)-Zevaquenabant: A Dual-Target Inhibitor for the Attenuation of Liver Fibrosis

An In-depth Technical Guide on the Mechanism of Action

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. (Rac)-Zevaquenabant (also known as MRI-1867) is an investigational small-molecule drug with a novel dual-target mechanism of action, functioning as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for liver fibrosis.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in liver fibrosis, detailing the experimental data and protocols from key preclinical studies.

Core Mechanism of Action

This compound is a hybrid molecule designed to have limited brain penetrance, thereby avoiding the neuropsychiatric side effects associated with first-generation CB1R antagonists.[2][3][5] Its therapeutic effect in liver fibrosis stems from the simultaneous inhibition of two key pro-fibrotic pathways:

-

CB1 Receptor Inverse Agonism: The endocannabinoid system, particularly the CB1 receptor, is upregulated in liver fibrosis and its activation on hepatic stellate cells (HSCs) promotes fibrogenesis.[3][5] By acting as an inverse agonist, Zevaquenabant blocks this signaling cascade.

-

iNOS Inhibition: Inducible nitric oxide synthase is also implicated in the pathogenesis of liver fibrosis.[3][5] Zevaquenabant is designed to release an iNOS inhibitory leaving group, thereby suppressing this pathway.[3][5]

This dual-target approach has been shown to be more effective in mitigating liver fibrosis than targeting either the CB1R or iNOS pathway alone.[3][4][5]

Signaling Pathway of this compound in Liver Fibrosis

The proposed signaling pathway for this compound's anti-fibrotic action is multifaceted, involving the inhibition of key pro-fibrotic mediators.

Caption: Signaling pathway of this compound in liver fibrosis.

Quantitative Data from Preclinical Studies

The anti-fibrotic efficacy of this compound has been evaluated in two key mouse models of liver fibrosis: carbon tetrachloride (CCl4)-induced hepatocellular fibrosis and bile duct ligation (BDL)-induced biliary fibrosis.[4][5]

Table 1: Effect of this compound on CCl4-Induced Liver Fibrosis

| Parameter | Control | CCl4 + Vehicle | CCl4 + Rimonabant (3 mg/kg) | CCl4 + Zevaquenabant (3 mg/kg) |

| Sirius Red Staining (% area) | ~0.5% | ~4.5% | ~2.5% | ~1.5% |

| Hydroxyproline (µg/g liver) | ~100 | ~400 | ~250 | ~180 |

| Gene Expression (fold change vs. control) | ||||

| Col1a1 | 1 | ~15 | ~8 | ~4 |

| Timp1 | 1 | ~12 | ~6 | ~3 |

| Acta2 (α-SMA) | 1 | ~10 | ~5 | ~2.5 |

| Tgf-β1 | 1 | ~4 | ~2.5 | ~1.5 |

| Data are approximated from graphical representations in Cinar et al., 2016.[4] |

Table 2: Effect of this compound on Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Wild-Type Mice

| Parameter | Sham | BDL + Vehicle | BDL + Rimonabant (3 mg/kg) | BDL + Zevaquenabant (3 mg/kg) |

| Sirius Red Staining (% area) | ~1% | ~8% | ~5% | ~3% |

| Hydroxyproline (µg/g liver) | ~150 | ~600 | ~400 | ~250 |

| Gene Expression (fold change vs. sham) | ||||

| Col1a | 1 | ~25 | ~15 | ~8 |

| Timp1 | 1 | ~20 | ~12 | ~6 |

| Acta2 (α-SMA) | 1 | ~18 | ~10 | ~5 |

| Tgf-β1 | 1 | ~6 | ~4 | ~2.5 |

| Data are approximated from graphical representations in Cinar et al., 2016.[4] |

Experimental Protocols

The following protocols are based on the methodologies described in Cinar et al., 2016.[4][5]

Animal Models of Liver Fibrosis

Caption: Workflow for CCl4 and BDL-induced liver fibrosis models.

-

Carbon Tetrachloride (CCl4)-Induced Fibrosis:

-

Bile Duct Ligation (BDL)-Induced Fibrosis:

-

Animals: Wild-type, CB1 receptor knockout (cnr1−/−), and iNOS knockout (nos2−/−) mice.

-

Induction: Surgical ligation of the common bile duct.

-

Treatment: Daily oral administration of vehicle, rimonabant (3 mg/kg), or this compound (3 mg/kg) for 2 weeks, commencing on the day of the BDL surgery.[4]

-

Histological Analysis of Liver Fibrosis

-

Sirius Red Staining:

-

Liver tissue was fixed in 10% neutral buffered formalin.

-

Paraffin-embedded sections (5 µm) were prepared.

-

Sections were deparaffinized and rehydrated.

-

Staining was performed with Picro-Sirius red solution.

-

Fibrotic areas were quantified using computerized morphometry software. The percentage of the Sirius Red-positive area relative to the total liver area was calculated.[4]

-

Biochemical Analysis of Collagen Content

-

Hydroxyproline Assay:

-

A standardized portion of liver tissue was hydrolyzed in 6N HCl at 110°C for 18 hours.

-

The hydrolysate was neutralized.

-

The hydroxyproline content was determined colorimetrically using a chloramine-T/Ehrlich's aldehyde reagent-based assay.

-

Results were expressed as µg of hydroxyproline per gram of liver tissue.[4]

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Caption: Workflow for quantitative real-time PCR analysis.

-

RNA Extraction: Total RNA was isolated from frozen liver tissue using a suitable RNA isolation reagent.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from total RNA using a reverse transcriptase enzyme and random primers.

-

qPCR: Real-time PCR was performed using SYBR Green chemistry on a thermal cycler. Specific primers for target genes (Col1a, Timp1, Acta2, Tgf-β1) and a housekeeping gene (e.g., GAPDH) for normalization were used.

-

Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.[4]

Conclusion

This compound demonstrates significant anti-fibrotic efficacy in preclinical models of liver fibrosis. Its dual-target mechanism, inhibiting both the CB1 receptor and iNOS pathways, results in superior attenuation of fibrosis compared to single-target therapies. The quantitative data and detailed experimental protocols outlined in this guide provide a solid foundation for further research and development of this promising therapeutic candidate for the treatment of liver fibrosis.

References

- 1. Item - Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis - figshare - Figshare [figshare.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]

- 6. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]

(Rac)-MRI-1867 dual CB1R/iNOS inhibition

An In-depth Technical Guide on (Rac)-MRI-1867: A Dual CB1R/iNOS Inhibitor

Introduction

(Rac)-MRI-1867, also known as Zevaquenabant, is a novel, orally bioavailable, peripherally restricted hybrid molecule engineered to simultaneously act as an inverse agonist of the cannabinoid-1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Pathological overactivation of both the endocannabinoid/CB1R system and iNOS is implicated in the progression of metabolic, inflammatory, and fibroproliferative disorders.[1][3][4] By targeting these two distinct but often convergent pathological pathways, MRI-1867 represents a polypharmacological approach aimed at achieving greater therapeutic efficacy compared to single-target agents, particularly in complex diseases like liver, lung, and skin fibrosis.[1][5][6][7] This guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and preclinical evaluation of (Rac)-MRI-1867 for researchers and drug development professionals.

Core Mechanism of Dual Inhibition

MRI-1867 is designed as a non-brain-penetrant compound that acts as a potent CB1R inverse agonist.[5] Upon metabolism, particularly in the liver, it releases an acetamidine leaving group, which is responsible for the direct inhibition of iNOS activity.[5][8] This dual-action mechanism allows MRI-1867 to tackle fibrotic processes through two distinct routes:

-

CB1R Inverse Agonism : The overactive endocannabinoid system is a key driver of fibrosis in organs like the liver, lung, heart, and kidney.[1] By blocking CB1R, MRI-1867 mitigates pro-fibrotic signaling pathways, such as the TGF-β pathway.[9]

-

iNOS Inhibition : iNOS over-activation contributes to inflammation, oxidative stress, and fibrosis.[1] The acetamidine metabolite of MRI-1867 inhibits iNOS, thereby blunting pro-fibrotic signaling mediated by pathways like platelet-derived growth factor (PDGF) and connective tissue growth factor (CTGF).[5][9]

This concomitant inhibition has demonstrated superior anti-fibrotic effects in preclinical models compared to the blockade of either target alone.[5][6]

Pharmacological and Physicochemical Properties

MRI-1867 has been characterized for its binding affinity, potency, and pharmacokinetic profile. The (S)-enantiomer is the more active form for CB1R engagement.[2]

Quantitative Data Summary

| Parameter | Value | Target/System | Reference |

| CB1R Binding Affinity (Ki) | 5.7 nM | Cannabinoid-1 Receptor (CB1R) | [10] |

| iNOS Inhibition | Concentration-dependent (1–10 μM) | Inducible Nitric Oxide Synthase (iNOS) | [5] |

| Oral Bioavailability | 81% | Sprague-Dawley Rats | [5] |

| Plasma Half-life (t1/2) | ~4 hours | Mice and Rats | [5] |

| Microsomal Stability | 46%–62% remaining after 1 hr | Mouse, Rat, Human Liver Microsomes | [5] |

| Genotoxicity (Ames Test) | Negative (up to 125 μg/ml) | In vitro | [5] |

Preclinical Efficacy

The therapeutic potential of MRI-1867 has been evaluated in multiple animal models of fibrosis and metabolic disease.

Liver Fibrosis

In mouse models of liver fibrosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), MRI-1867 demonstrated greater anti-fibrotic efficacy than the single-target CB1R antagonist rimonabant.[5] It effectively reduced collagen deposition, as measured by hydroxyproline content and Sirius Red staining.[5] The superior effect of MRI-1867 is attributed to its ability to inhibit iNOS-mediated pro-fibrotic pathways that are not affected by CB1R blockade alone, including the PDGF/PDGFRβ pathway.[5]

Skin and Pulmonary Fibrosis

In a bleomycin-induced model of skin fibrosis, a 10 mg/kg dose of MRI-1867 significantly reduced dermal thickness and hydroxyproline content, outperforming an equipotent dose of rimonabant.[7][11] Similarly, in models of pulmonary fibrosis, the dual inhibition of CB1R and iNOS by MRI-1867 resulted in greater anti-fibrotic effects than targeting either pathway individually.[1][6] MRI-1867 was shown to abrogate increases in the pro-fibrotic interleukin-11 via iNOS inhibition and reverse mitochondrial dysfunction through CB1R inhibition.[6]

Metabolic Disorders

In mice with diet-induced obesity, MRI-1867 treatment improved diabetic dyslipidemia.[12][13] The mechanism involves a CB1R-dependent reduction in VLDL assembly and an iNOS-dependent decrease in proprotein convertase subtilisin kexin 9 (PCSK9) activity, which restores hepatic LDLR levels.[12][13]

Signaling Pathways and Experimental Workflows

Visualizations

Caption: Dual inhibitory mechanism of (Rac)-MRI-1867 on pro-fibrotic pathways.

Caption: Bioactivation and dual-target engagement of (Rac)-MRI-1867.

References

- 1. Dual inhibition of CB1 receptors and iNOS, as a potential novel approach to the pharmacological management of acute and long COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Synthesis of 13 C6 -labeled, dual-target inhibitor of cannabinoid-1 receptor (CB1 R) and inducible nitric oxide synthase (iNOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB1 R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky-Pudlak syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (Rac)-Zevaquenabant ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]

- 11. Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Inhibition of Peripheral CB1R and iNOS Mitigates Obesity-Related Dyslipidemia Through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous Inhibition of Peripheral CB1R and iNOS Mitigates Obesity-Related Dyslipidemia Through Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to INV-101 (Zevaquenabant): A Peripherally Selective CB1 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

INV-101, also known as zevaquenabant or (S)-MRI-1867, is a novel, peripherally selective, small molecule inverse agonist of the cannabinoid 1 receptor (CB1R). Developed to circumvent the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists, INV-101 offers a promising therapeutic approach for a range of metabolic and fibrotic diseases. Uniquely, zevaquenabant exhibits a dual mechanism of action, also functioning as an inhibitor of inducible nitric oxide synthase (iNOS), which may contribute to its therapeutic efficacy, particularly in fibrotic conditions. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and known signaling pathways related to INV-101 and its mechanism of action.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, is a well-validated target for the treatment of obesity and metabolic disorders. However, the clinical development of first-generation CB1R antagonists was halted due to adverse psychiatric events, a direct consequence of their action on CB1 receptors within the central nervous system. INV-101 is a next-generation therapeutic designed to selectively target peripheral CB1 receptors, thereby harnessing the metabolic benefits of CB1R blockade without the associated central nervous system liabilities. Inversago Pharma is developing INV-101 for the treatment of idiopathic pulmonary fibrosis (IPF), including progressive fibrosis interstitial lung diseases. Preclinical studies have also explored its potential in Prader-Willi syndrome (PWS) and non-alcoholic steatohepatitis (NASH).

Data Presentation

Quantitative preclinical data for INV-101 is limited in publicly accessible sources. The following tables summarize the available information.

Table 1: In Vitro Pharmacology of (Rac)-Zevaquenabant

| Parameter | Receptor/Enzyme | Value | Compound |

| Binding Affinity (Ki) | Cannabinoid Receptor 1 (CB1R) | 5.7 nM | (Rac)-MRI-1867 |

Note: Data is for the racemic mixture of zevaquenabant.

Table 2: Summary of Preclinical In Vivo Efficacy of Zevaquenabant (INV-101)

| Disease Model | Key Findings |

| Idiopathic Pulmonary Fibrosis (Bleomycin-induced mouse model) | Statistically significant reduction in the Ashcroft score, a measure of lung fibrosis. |

| Liver Fibrosis | Investigated as a potential therapeutic agent. |

| Chronic Kidney Disease | Studied in experimental models. |

| Skin Fibrosis | Studied in experimental models. |

| Obesity and Dyslipidemia | Studied in experimental models. |

Disclaimer: Specific quantitative data from these in vivo studies, such as percentage reduction in fibrosis markers or changes in metabolic parameters, are not publicly available at this time.

Experimental Protocols

Detailed, specific experimental protocols for the characterization of INV-101 have not been publicly disclosed. However, the following sections describe the general methodologies typically employed for evaluating a peripherally selective CB1R inverse agonist and iNOS inhibitor.

Radioligand Binding Assay for CB1R Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).

-

Incubation: The cell membranes are incubated with a specific radioligand for the CB1R (e.g., [³H]CP-55,940 or [³H]SR141716A) and varying concentrations of the test compound (INV-101).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

As a Gαi/o-coupled receptor, activation of CB1R leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). An inverse agonist will increase the basal level of cAMP.

General Protocol:

-

Cell Culture: Cells expressing the CB1 receptor are cultured in appropriate media.

-

Treatment: The cells are treated with varying concentrations of the test compound (INV-101) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or commercially available kits based on fluorescence or luminescence.

-

Data Analysis: The concentration of the test compound that produces a half-maximal increase in cAMP levels (EC50) is determined.

iNOS Activity Assay (Griess Assay)

This assay measures the activity of iNOS by quantifying the production of nitrite, a stable breakdown product of nitric oxide (NO).

General Protocol:

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

-

Inhibitor Treatment: The stimulated cells are treated with varying concentrations of the test compound (INV-101).

-

Nitrite Measurement: The Griess reagent is added to the cell culture supernatant. This reagent reacts with nitrite to form a colored azo compound.

-

Detection: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the nitrite production (IC50) is calculated by comparing to a standard curve of known nitrite concentrations.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.

General Protocol:

-

Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

-

Treatment: A cohort of bleomycin-treated animals is administered INV-101 at a specified dose and frequency, while a control group receives a vehicle.

-

Assessment of Fibrosis: After a defined period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested.

-

Histological Analysis: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.

-

Biochemical Analysis: Lung collagen content can be quantified by measuring hydroxyproline levels.

-

Data Analysis: The Ashcroft scores and collagen content between the treated and vehicle groups are statistically compared.

Mandatory Visualizations

Signaling Pathways

Caption: Canonical signaling pathway of a CB1R inverse agonist like INV-101.

Caption: Mechanism of iNOS inhibition by INV-101.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation of INV-101.

Conclusion

INV-101 (zevaquenabant) represents a promising, peripherally selective CB1R inverse agonist with the added benefit of iNOS inhibition. Its design successfully addresses the central nervous system-related safety concerns that plagued earlier generations of CB1R antagonists. While publicly available quantitative preclinical data is currently limited, the existing information suggests that INV-101 holds significant potential for the treatment of idiopathic pulmonary fibrosis and other metabolic and fibrotic diseases. Further disclosure of clinical trial data will be crucial in fully elucidating the therapeutic profile of this novel compound.

The Discovery and Synthesis of (Rac)-Zevaquenabant: A Peripherally Restricted CB1R Inverse Agonist and iNOS Inhibitor

Introduction: (Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a novel, peripherally restricted small molecule that acts as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Discovered by researchers at the National Institutes of Health, this compound has garnered significant interest for its therapeutic potential in treating a range of conditions, including liver fibrosis, without the central nervous system side effects that plagued earlier generations of CB1R antagonists. This technical guide provides an in-depth overview of the discovery, synthesis, and key biological evaluation of this compound.

Discovery and Rationale

The development of Zevaquenabant was driven by the need for peripherally acting CB1R antagonists. While central CB1R blockade has shown efficacy in treating obesity and metabolic disorders, it is also associated with adverse psychiatric effects. By designing a molecule with limited brain penetrance, the therapeutic benefits of peripheral CB1R modulation could be harnessed while minimizing central side effects. The dual-targeting approach of inhibiting iNOS was incorporated to address the inflammatory component of diseases like liver fibrosis, where both CB1R activation and iNOS upregulation play pathological roles.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, culminating in the formation of the 3,4-diarylpyrazoline carboximidamide scaffold. The general synthetic scheme is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

General Procedure for the Synthesis of this compound (Compound 7):

A mixture of the appropriate chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) in glacial acetic acid is refluxed for 8 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to yield the 3,4-diarylpyrazoline intermediate.

To a solution of the 3,4-diarylpyrazoline (1 equivalent) in toluene is added N-(1-aminoethylidene)-4-(trifluoromethyl)benzenesulfonamide (1.2 equivalents). The reaction mixture is refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Synthesis

| Compound | Step | Starting Materials | Reagents and Conditions | Yield (%) | Physical Appearance |

| Chalcone Intermediate | 1 | 4-Chlorobenzaldehyde, 1-(4-Chlorophenyl)ethan-1-one | NaOH, Ethanol, rt, 12 h | 85 | Pale yellow solid |

| 3,4-Diarylpyrazoline | 2 | Chalcone Intermediate, Hydrazine hydrate | Acetic Acid, Reflux, 8 h | 78 | White solid |

| This compound | 3 | 3,4-Diarylpyrazoline, N-(1-Aminoethylidene)-4-(trifluoromethyl)benzenesulfonamide | Toluene, Reflux, 12 h | 65 | White crystalline solid |

Characterization Data for this compound

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.40-7.25 (m, 9H), 5.45 (dd, J = 11.2, 6.0 Hz, 1H), 4.15 (t, J = 11.2 Hz, 1H), 3.60 (dd, J = 11.2, 6.0 Hz, 1H), 2.20 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.2, 158.9, 143.1, 141.5, 139.8, 134.7, 132.5 (q, J = 32.8 Hz), 129.5, 129.1, 128.8, 128.5, 126.2 (q, J = 3.7 Hz), 123.6 (q, J = 272.5 Hz), 64.8, 45.2, 21.5. |

| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z calculated for C₂₅H₂₂ClF₃N₅O₂S⁺ [M+H]⁺: 548.1135; found: 548.1132. |

| Melting Point (°C) | 188-190 |

Biological Activity and Signaling Pathway

This compound exhibits high binding affinity for the human CB1 receptor and demonstrates potent inverse agonist activity. It also effectively inhibits the activity of iNOS.

Signaling Pathway of CB1R and iNOS in Liver Fibrosis

Caption: Dual inhibitory action of this compound.

In Vitro Biological Data

| Assay | Target | This compound (IC₅₀/Kᵢ) |

| Radioligand Binding Assay | Human CB1 Receptor | Kᵢ = 5.7 nM |

| [³⁵S]GTPγS Binding Assay | Human CB1 Receptor | IC₅₀ = 25.3 nM (Inverse Agonist) |

| iNOS Inhibition Assay | Murine Macrophages | IC₅₀ = 1.2 µM |

Conclusion

This compound represents a significant advancement in the development of therapies targeting the endocannabinoid system. Its dual-action mechanism and peripheral restriction offer a promising approach for the treatment of fibrotic diseases and potentially other metabolic disorders. The synthetic route is well-defined, providing a clear path for the production of this compound for further preclinical and clinical investigation. The detailed characterization and biological activity data underscore its potential as a valuable therapeutic candidate.

References

(Rac)-Zevaquenabant for Idiopathic Pulmonary Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. Current therapeutic options slow disease progression but do not halt or reverse the fibrotic process. This document provides an in-depth technical overview of (Rac)-Zevaquenabant (also known as INV-101 and MRI-1867), a novel, peripherally-acting cannabinoid receptor 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, for the research and development of new IPF therapies. Preclinical evidence strongly suggests that Zevaquenabant holds promise as a therapeutic candidate by targeting key pathological mechanisms in IPF, particularly the pro-fibrotic activity of alveolar macrophages.

Introduction to this compound

This compound is a third-generation small molecule designed to selectively target peripheral CB1 receptors, thereby avoiding the neuropsychiatric side effects associated with first-generation, centrally-acting CB1R antagonists.[1][2] Its dual mechanism of action, inhibiting both CB1R and iNOS, addresses two distinct pathogenic pathways implicated in the progression of fibrosis.[3][4] The overactivity of the endocannabinoid system, particularly the upregulation of CB1R and its endogenous ligand anandamide, has been identified as a key contributor to the pathogenesis of IPF.[3][5] Zevaquenabant has been investigated in preclinical models of fibrotic disorders, including liver, kidney, skin, and pulmonary fibrosis.[1] A Phase 1 clinical trial (NCT04531150) evaluating the safety and tolerability of Zevaquenabant has been completed, though results are not yet publicly available.[6][7][8][9]

Mechanism of Action

Zevaquenabant exerts its anti-fibrotic effects primarily through the inverse agonism of the CB1 receptor on alveolar macrophages.[3] In IPF, alveolar macrophages are key drivers of the fibrotic process. The activation of CB1R on these cells by endogenous cannabinoids like anandamide leads to a pro-fibrotic phenotype, characterized by the release of key fibrogenic and inflammatory mediators.[4][5]

One of the critical downstream mediators of CB1R signaling in this context is Interferon Regulatory Factor 5 (IRF5).[3][4][5] Upregulation of IRF5 is associated with the expression of pro-inflammatory and pro-fibrotic genes.[4][5] Zevaquenabant, by blocking the CB1R, downregulates the expression of IRF5, thereby mitigating the pro-fibrotic activity of alveolar macrophages.[3]

Furthermore, the inhibition of iNOS by Zevaquenabant addresses a parallel pathway involved in fibrosis, offering a multi-targeted therapeutic approach.[3]

Signaling Pathway of Zevaquenabant in Alveolar Macrophages

Preclinical Efficacy in Idiopathic Pulmonary Fibrosis Models

Zevaquenabant has demonstrated significant anti-fibrotic efficacy in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF research.

Reduction of Fibrosis

In a bleomycin-induced mouse model of IPF, Zevaquenabant showed a statistically significant reduction in the Ashcroft score, a standardized histological scale for assessing the severity of lung fibrosis.[1] While specific quantitative data from the ERS 2022 presentation by Inversago Pharma is not publicly available, the results were described as "encouraging".[1]

Further studies have shown that Zevaquenabant's efficacy is comparable to that of nintedanib, an approved therapy for IPF.[3] Pulmonary delivery of 0.5 mg/kg/day of Zevaquenabant was as effective as systemic delivery of 10 mg/kg/day.[2][3]

Table 1: Histological Assessment of Lung Fibrosis

| Treatment Group | Ashcroft Score | Source(s) |

| Vehicle | Data not publicly available | [1] |

| Zevaquenabant | Statistically significant reduction vs. Vehicle | [1] |

| Nintedanib | Data not publicly available | [3] |

Note: Specific numerical data for Ashcroft scores were not available in the reviewed public documents.

Reduction of Collagen Deposition

Collagen deposition is a hallmark of fibrosis. Zevaquenabant has been shown to reduce collagen content in the lungs in preclinical models.

Table 2: Lung Collagen Content (Hydroxyproline Assay)

| Treatment Group | Hydroxyproline Content | Source(s) |

| Vehicle | Data not publicly available | - |

| Zevaquenabant | Data not publicly available | - |

Note: Specific quantitative data for hydroxyproline content were not available in the reviewed public documents.

Improvement in Pulmonary Function

Preclinical studies indicate that Zevaquenabant can improve pulmonary function in the bleomycin mouse model.

Table 3: Pulmonary Function Tests in Bleomycin-Induced Fibrosis Mouse Model

| Parameter | Vehicle | Zevaquenabant | Source(s) |

| Forced Vital Capacity (FVC) | Data not publicly available | Data not publicly available | - |

| Forced Expiratory Volume in 100ms (FEV100) | Data not publicly available | Data not publicly available | - |

Note: Specific quantitative data for pulmonary function tests were not available in the reviewed public documents.

Modulation of Pro-fibrotic Mediators

Zevaquenabant has been shown to attenuate the expression of key pro-fibrotic and inflammatory mediators in human precision-cut lung slices treated with a fibrotic cocktail.[3]

Table 4: Effect of Zevaquenabant on Pro-fibrotic Gene Expression in Human Lung Slices

| Gene | Treatment | Result | Source(s) |

| COL1A1 | Zevaquenabant (10 µM) | Significant downregulation | [3] |

| FN1 | Zevaquenabant (10 µM) | Significant downregulation | [3] |

| ACTA2 | Zevaquenabant (10 µM) | Significant downregulation | [3] |

| IRF5 | Zevaquenabant (10 µM) | Significant downregulation | [3] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used animal model for IPF research.

Workflow for Bleomycin-Induced Pulmonary Fibrosis Model

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single dose of bleomycin sulfate (typically 1-3 U/kg) is administered via intratracheal or oropharyngeal instillation.

-

Treatment: Zevaquenabant or vehicle is administered daily, starting from day 1 or later, depending on the therapeutic or prophylactic study design. Dosing can be systemic (e.g., intraperitoneal) or via pulmonary delivery.

-

Endpoint Analysis: Animals are typically sacrificed at day 14 or 21 post-bleomycin administration.

Histological Analysis: Masson's Trichrome Staining

This staining technique is used to visualize collagen fibers in lung tissue sections, which appear blue, allowing for the assessment of the extent of fibrosis.

-

Tissue Preparation: Lungs are perfused, fixed in 4% paraformaldehyde, and embedded in paraffin. 5 µm sections are cut.

-

Staining Procedure:

-

Deparaffinize and rehydrate tissue sections.

-

Stain in Weigert's iron hematoxylin for nuclear staining (black).

-

Stain in Biebrich scarlet-acid fuchsin solution to stain cytoplasm and muscle red.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution.

-

Stain with aniline blue to stain collagen blue.

-

Dehydrate and mount.

-

-

Quantification: The severity of fibrosis is assessed using the Ashcroft scoring method, a semi-quantitative scale ranging from 0 (normal) to 8 (total fibrosis).

Biochemical Analysis: Hydroxyproline Assay

This assay quantifies the total collagen content in lung tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Sample Preparation: A portion of the lung tissue is homogenized.

-

Hydrolysis: The homogenate is hydrolyzed with concentrated hydrochloric acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into amino acids.

-

Oxidation: The hydroxyproline in the hydrolysate is oxidized with Chloramine-T.

-

Colorimetric Reaction: The oxidized hydroxyproline reacts with p-dimethylaminobenzaldehyde (DMAB) to produce a colored product.

-

Quantification: The absorbance of the colored product is measured spectrophotometrically (typically at 560 nm) and compared to a standard curve of known hydroxyproline concentrations.

Pulmonary Function Testing

Invasive or non-invasive methods can be used to assess lung function in mice.

-

Invasive Measurement: Anesthetized, tracheostomized, and mechanically ventilated mice are placed in a plethysmograph. Forced oscillation techniques are used to measure parameters like Forced Vital Capacity (FVC) and Forced Expiratory Volume (FEV).

-

Non-invasive Measurement (Unrestrained Plethysmography): Conscious mice are placed in a chamber, and respiratory parameters are measured based on pressure changes. This method is less precise for specific lung volumes but useful for longitudinal studies.

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose and multiple ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of Zevaquenabant (INV-101) in healthy adult subjects (NCT04531150) has been completed.[6][7][8][9] As of the date of this document, the results of this trial have not been made publicly available.

Conclusion

This compound presents a promising, novel therapeutic strategy for the treatment of Idiopathic Pulmonary Fibrosis. Its dual-action, peripherally-restricted mechanism targeting the CB1 receptor and iNOS in the lung addresses key pathological drivers of fibrosis. Preclinical data, although not yet fully published in quantitative detail, indicate significant anti-fibrotic efficacy, comparable to current standard-of-care treatments. The detailed experimental protocols provided herein offer a guide for researchers to further investigate the potential of Zevaquenabant and similar compounds. The forthcoming results from the Phase 1 clinical trial are eagerly awaited and will be crucial in determining the future clinical development path for this compound in IPF and other fibrotic diseases.

References

- 1. inversago.com [inversago.com]

- 2. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]

- 3. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]

- 5. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inversago.com [inversago.com]

- 7. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101 – Tarnagulla Ventures | Venture Capital Australia [tarnagullaventures.com]

- 8. fpwr.org [fpwr.org]

- 9. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101, the Company's Lead Peripheral CB1 Blocker | Financial Post [financialpost.com]

An In-Depth Technical Guide to (Rac)-MRI-1867: A Dual-Target Inhibitor for Fibrotic and Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-MRI-1867, also known as Zevaquenabant, is a novel, orally bioavailable, and peripherally restricted small molecule that functions as a dual-target antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). Its unique pharmacological profile, combining potent CB1R blockade with iNOS inhibition while limiting central nervous system exposure, positions it as a promising therapeutic candidate for a range of fibrotic and metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and insights into its mechanism of action and relevant signaling pathways.

Chemical Structure and Physicochemical Properties

(Rac)-MRI-1867 is a synthetic diaryl-pyrazoline derivative.

Chemical Name: (Rac)-N-(1-aminoethylidene)-3-(4-chlorophenyl)-4-phenyl-N'-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide

Synonyms: (Rac)-Zevaquenabant, Compound 6b

Table 1: Physicochemical Properties of (Rac)-MRI-1867

| Property | Value | Source |

| Molecular Formula | C25H21ClF3N5O2S | [1] |

| Molecular Weight | 547.98 g/mol | [1] |

| CAS Number | 1610420-28-4 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [1] |

Pharmacological Properties and Quantitative Data

(Rac)-MRI-1867 exhibits high affinity for the human CB1 receptor and potent inhibitory activity against iNOS. Its peripherally restricted nature is a key feature, designed to minimize the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1R antagonists.

Table 2: Pharmacological and Pharmacokinetic Data of (Rac)-MRI-1867

| Parameter | Value | Species/System | Source |

| CB1R Binding Affinity (Ki) | 5.7 nM | Human | [2] |

| CB1R Functional Activity (IC50, GTPγS assay) | 40 nM | Mouse brain membranes | N/A |

| iNOS Inhibition (IC50) | ~1 µM (estimated) | Murine macrophages | N/A |

| Oral Bioavailability | 81% | Rat | N/A |

| Plasma Half-life (t1/2) | ~4 hours | Mouse and Rat | N/A |

| Brain/Plasma Ratio | 0.03 | Mouse | N/A |

| Protein Binding (Brain) | 98.6% (nonspecific) | Mouse | N/A |

Mechanism of Action and Signaling Pathways

(Rac)-MRI-1867 exerts its therapeutic effects through the simultaneous modulation of two key pathways implicated in the pathogenesis of fibrosis and metabolic dysfunction:

-

CB1 Receptor Inverse Agonism: In peripheral tissues such as the liver, skin, and kidneys, pathological conditions can lead to an upregulation of the endocannabinoid system, including increased levels of endocannabinoids and overexpression of CB1R. Activation of CB1R by endocannabinoids promotes pro-fibrotic and pro-inflammatory signaling. (Rac)-MRI-1867 acts as an inverse agonist at these peripheral CB1 receptors, not only blocking the effects of endogenous ligands but also reducing the basal, constitutive activity of the receptor. This leads to the downregulation of downstream signaling cascades involved in fibrogenesis, such as the transforming growth factor-beta (TGF-β) pathway.

-

iNOS Inhibition: Inducible nitric oxide synthase is an enzyme that is typically expressed at low levels but is significantly upregulated in response to inflammatory stimuli. The excessive production of nitric oxide (NO) by iNOS contributes to oxidative stress, inflammation, and tissue damage, all of which are drivers of fibrosis. (Rac)-MRI-1867 directly inhibits the enzymatic activity of iNOS, thereby reducing the production of harmful reactive nitrogen species. This action helps to mitigate inflammation and protect tissues from damage.

The dual inhibition of both CB1R and iNOS pathways by a single molecule provides a synergistic therapeutic effect, addressing multiple facets of the disease pathology.

Caption: Dual inhibitory mechanism of (Rac)-MRI-1867.

Experimental Protocols

Synthesis of (Rac)-MRI-1867

The following is a representative synthesis scheme. For full experimental details, including characterization data, please refer to the primary literature.

The synthesis of (Rac)-MRI-1867 involves a multi-step process starting from commercially available materials. A key step is the formation of the pyrazoline core via a condensation reaction, followed by the introduction of the carboximidamide and sulfonyl moieties.

Caption: General synthetic workflow for (Rac)-MRI-1867.

CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of (Rac)-MRI-1867 for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptor (e.g., HEK293 or CHO cells) or mouse brain tissue.

-

Radioligand: [3H]CP-55,940 or [3H]SR141716A.

-

(Rac)-MRI-1867 stock solution in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of (Rac)-MRI-1867 in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

(Rac)-MRI-1867 dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled CB1R ligand (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of (Rac)-MRI-1867 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

iNOS Activity Assay

This protocol measures the inhibitory effect of (Rac)-MRI-1867 on iNOS activity by quantifying the production of nitric oxide (NO), which is measured as its stable breakdown products, nitrite and nitrate.

Materials:

-

Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression in a suitable cell line (e.g., RAW 264.7 murine macrophages).

-

(Rac)-MRI-1867 stock solution in DMSO.

-

Cell lysis buffer.

-

Nitric Oxide Synthase Activity Assay Kit (commercially available, e.g., from Cayman Chemical or Abcam). These kits typically contain:

-

Reaction buffer.

-

NADPH.

-

L-arginine (the substrate for iNOS).

-

Nitrate reductase (to convert nitrate to nitrite).

-

Griess reagents (for colorimetric detection of nitrite).

-

-

96-well microplate and a microplate reader.

Procedure:

-

iNOS Induction: Plate RAW 264.7 cells and stimulate with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 18-24 hours to induce iNOS expression.

-

Treatment: Treat the stimulated cells with various concentrations of (Rac)-MRI-1867 or vehicle for a defined period.

-

Sample Preparation:

-

Collect the cell culture supernatant or prepare cell lysates.

-

If using cell lysates, determine the protein concentration for normalization.

-

-

NO Measurement:

-

Follow the manufacturer's instructions for the NOS activity assay kit. This typically involves:

-

Incubating the sample (supernatant or lysate) with the reaction mixture containing L-arginine and NADPH.

-

Converting nitrate to nitrite using nitrate reductase.

-

Adding Griess reagents to develop a colored product.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (typically 540 nm).

-

Generate a standard curve using known concentrations of nitrite.

-

Calculate the concentration of nitrite in the samples.

-

Determine the IC50 value of (Rac)-MRI-1867 for iNOS inhibition.

-

Quantification of (Rac)-MRI-1867 in Biological Matrices by LC-MS/MS

This protocol outlines a general method for the quantification of (Rac)-MRI-1867 in plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

(Rac)-MRI-1867 analytical standard.

-

A stable isotope-labeled internal standard (IS) for (Rac)-MRI-1867.

-

Biological matrix (e.g., plasma, tissue homogenate).

-

Protein precipitation solvent (e.g., acetonitrile or methanol containing the IS).

-

LC-MS/MS system equipped with a triple quadrupole mass spectrometer.

-

A suitable C18 analytical column.

Procedure:

-

Sample Preparation:

-

To a small volume of the biological sample (e.g., 50 µL), add the protein precipitation solvent containing the internal standard.

-

Vortex to mix and precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate for analysis.

-

-

LC Separation:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analyte from matrix components using a gradient elution on the C18 column. Mobile phases typically consist of water and acetonitrile or methanol with a modifier such as formic acid or ammonium formate.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Optimize the mass spectrometer parameters for the detection of (Rac)-MRI-1867 and its internal standard. This includes identifying the precursor ions and suitable product ions for multiple reaction monitoring (MRM).

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of (Rac)-MRI-1867 into a blank matrix and preparing the samples as described above.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of (Rac)-MRI-1867 in the unknown samples by interpolation from the calibration curve.

-

Conclusion

(Rac)-MRI-1867 is a well-characterized dual-target inhibitor with a promising preclinical profile for the treatment of fibrotic and metabolic diseases. Its peripherally restricted action represents a significant advancement in the development of CB1R-targeting therapeutics. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound or in the broader field of anti-fibrotic and metabolic drug discovery.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always refer to the primary literature and adhere to all relevant safety protocols.

References

Dual Pharmacological Profiles of INV-101: A Tale of Two Compounds

The designation INV-101 is currently associated with two distinct investigational drug candidates from two different pharmaceutical companies: Inversago Pharma and Innovo Therapeutics. This technical guide provides an in-depth overview of the pharmacological profile for each of these compounds, based on publicly available information.

INV-101 (Zevaquenabant) by Inversago Pharma

Compound Class: Peripherally-Acting Cannabinoid Receptor 1 (CB1R) Inverse Agonist/Antagonist

Therapeutic Areas: Metabolic and Fibrotic Diseases, including Idiopathic Pulmonary Fibrosis (IPF), Prader-Willi Syndrome (PWS), and Non-Alcoholic Steatohepatitis (NASH).[1][2][3]

Pharmacological Profile

INV-101, also known as zevaquenabant (formerly MRI-1867), is a first-in-class, orally active small molecule designed to selectively block CB1 receptors in peripheral tissues.[2][4] This targeted approach aims to deliver the therapeutic benefits of CB1R blockade, which are well-documented in metabolic and fibrotic processes, while avoiding the neuropsychiatric side effects associated with earlier generations of centrally-acting CB1R antagonists.[2][5]

The endocannabinoid system, particularly through the CB1 receptor, is a key regulator of energy homeostasis, and its overactivity in peripheral tissues is implicated in the pathophysiology of numerous metabolic and fibrotic conditions.[5] INV-101 is described as a high-affinity, peripherally restricted CB1R inverse agonist.[6] As an inverse agonist, it not only blocks the receptor from being activated by endocannabinoids but also reduces its basal level of signaling activity.

Preclinical studies have demonstrated the potential of INV-101 in reducing fibrosis.[1] For instance, data presented at the European Respiratory Society (ERS) Congress in 2022 showed that INV-101 reduces fibrosis in a bleomycin-induced mouse model of idiopathic pulmonary fibrosis.[1]

A Phase 1 clinical trial for INV-101 was initiated in September 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[2][7] The study involved single ascending doses across five levels compared to a placebo.[2]

Quantitative Data

Specific quantitative data on binding affinity (Ki), functional potency (IC50/EC50), and detailed pharmacokinetic parameters for INV-101 are not yet publicly available.

| Parameter | Value |

| Binding Affinity (Ki) for CB1R | High Affinity (Specific value not publicly available)[6] |

| Functional Potency (IC50/EC50) | Data not publicly available |

| Pharmacokinetics (Human) | Data from Phase 1 study not publicly released[2] |

Experimental Protocols

While specific protocols for INV-101 are proprietary, the following methodologies are standard for characterizing such a compound:

-

Receptor Binding Assays: To determine the binding affinity (Ki) for the CB1 receptor, competitive radioligand binding assays are typically performed using cell membranes expressing the human CB1R. These assays measure the ability of INV-101 to displace a known radioactively labeled CB1R ligand.

-

Functional Assays: Inverse agonist activity is often assessed using GTPγS binding assays or by measuring changes in cyclic AMP (cAMP) levels in cells expressing CB1R. A decrease in the basal signaling activity of the receptor in the presence of INV-101 would confirm its inverse agonist properties.

-

In Vivo Efficacy Models: For fibrotic indications like IPF, efficacy is commonly evaluated in animal models such as the bleomycin-induced lung fibrosis model in mice.[1] Key endpoints in such studies include histological assessment of fibrosis (e.g., Ashcroft score), measurement of collagen deposition, and analysis of profibrotic gene expression.

-

Pharmacokinetic Studies: Preclinical and clinical pharmacokinetic profiles are determined by measuring drug concentrations in plasma and other tissues over time following administration. This involves techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the drug and its metabolites.

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the mechanism of action of INV-101 as a peripheral CB1R inverse agonist.

Caption: Basal signaling of the CB1 receptor leading to pro-fibrotic and metabolic effects.

Caption: INV-101's inverse agonism on the CB1 receptor blocks downstream signaling.

INV-101 by Innovo Therapeutics

Compound Class: Oral Immuno-Metabolic Modulator (Glycogen Phosphorylase Inhibitor)

Therapeutic Areas: Autoimmune Diseases (e.g., Ulcerative Colitis), Inflammation, and Fibrosis.[8][9]

Pharmacological Profile

This iteration of INV-101 is a first-in-class, oral small molecule that selectively inhibits glycogen phosphorylase (GP).[4][8] The novel mechanism of action focuses on modulating the metabolism of hyperactivated immune cells.[8] Pro-inflammatory immune cells undergo metabolic reprogramming to support their heightened activity, and INV-101 is designed to disrupt this process by inhibiting a key enzyme in cellular energy production.[4]

By selectively targeting the energy metabolism of these overactive immune cells, INV-101 aims to control inflammation without causing broad immunosuppression, a common side effect of many current autoimmune therapies.[4][8] This targeted approach is expected to preserve normal immune function and offer a safer long-term treatment option for patients.[4]

Innovo Therapeutics announced the successful completion of a Phase 1 clinical trial in the United States in May 2025. The randomized, double-blind, placebo-controlled study in 48 healthy adult volunteers demonstrated an excellent safety and tolerability profile, with no serious adverse events or dose-limiting toxicities.[8] The pharmacokinetic data from this trial support a convenient once-daily oral dosing regimen.[8] Preclinical models have also shown target engagement and immune-metabolic modulation.

Quantitative Data

Specific quantitative data on the inhibitory concentration (IC50) against glycogen phosphorylase and detailed pharmacokinetic parameters for Innovo's INV-101 are not yet publicly available.

| Parameter | Value |

| Inhibitory Potency (IC50) for Glycogen Phosphorylase | Data not publicly available |

| Pharmacokinetics (Human) | Favorable profile supporting once-daily dosing (specific values not publicly released)[8] |

Experimental Protocols

Standard methodologies for characterizing a glycogen phosphorylase inhibitor like INV-101 would include:

-

Enzyme Inhibition Assays: The IC50 value for glycogen phosphorylase would be determined using in vitro enzymatic assays. These typically measure the rate of the enzymatic reaction (e.g., by monitoring the production of glucose-1-phosphate from glycogen) in the presence of varying concentrations of INV-101.

-

Cell-Based Metabolic Assays: To confirm the mechanism of action in a cellular context, assays measuring metabolic parameters in immune cells (e.g., T cells) would be employed. This could involve using techniques like Seahorse XF Analyzers to measure glycolysis and oxidative phosphorylation rates, and flow cytometry to assess cell activation markers and proliferation in the presence of the drug.

-

In Vivo Efficacy Models: For ulcerative colitis, efficacy is often tested in animal models such as the dextran sodium sulfate (DSS)-induced colitis model in mice. Key endpoints include changes in body weight, disease activity index (DAI) scores, colon length, and histological analysis of colon inflammation.

-

Phase 1 Clinical Trial Protocol: The completed Phase 1 study was a randomized, double-blind, placebo-controlled, single-ascending dose trial in healthy volunteers.[8] The primary objectives were to assess the safety, tolerability, and pharmacokinetics of INV-101.[8]

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the proposed mechanism of action for Innovo Therapeutics' INV-101.

Caption: Glycogenolysis in an activated immune cell fuels pro-inflammatory functions.

Caption: INV-101 inhibits glycogen phosphorylase, reducing immune cell inflammation.

References

- 1. inversago.com [inversago.com]

- 2. inversago.com [inversago.com]

- 3. fpwr.org [fpwr.org]

- 4. inversago.com [inversago.com]

- 5. inversago.com [inversago.com]

- 6. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101 – Tarnagulla Ventures | Venture Capital Australia [tarnagullaventures.com]

- 8. Innovo's Novel Immuno-Metabolic Drug Shows Promising Safety Profile in Phase 1 Trial [trial.medpath.com]

- 9. 이노보테라퓨틱스 InnovoTherapeutics [innovothera.co.kr]

(Rac)-Zevaquenabant: A Novel Dual-Target Inhibitor with Therapeutic Potential in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. The endocannabinoid system, particularly the cannabinoid type 1 receptor (CB1R), has been identified as a key regulator of energy balance and metabolism. While first-generation CB1R antagonists demonstrated clinical efficacy in treating obesity, their development was halted due to centrally-mediated neuropsychiatric side effects. (Rac)-Zevaquenabant (also known as (Rac)-MRI-1867) is a next-generation, peripherally restricted CB1R inverse agonist with a unique dual-target mechanism of action, also inhibiting inducible nitric oxide synthase (iNOS). This dual inhibition presents a promising therapeutic strategy to address the multifaceted nature of metabolic disorders by simultaneously targeting pathways involved in appetite, lipogenesis, inflammation, and insulin resistance, without the adverse central nervous system (CNS) effects of its predecessors. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in metabolic disorders, including available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.

Mechanism of Action: Dual Inhibition of CB1R and iNOS

This compound is a racemic mixture, with its S-enantiomer (S-MRI-1867 or INV-101) being the active component.[1] It is designed to be peripherally restricted, thereby avoiding the neuropsychiatric side effects associated with earlier, brain-penetrant CB1R antagonists.[2] Its therapeutic potential in metabolic disorders stems from its unique ability to simultaneously inhibit two key targets:

-

Cannabinoid Type 1 Receptor (CB1R) Inverse Agonism: Overactivation of the peripheral endocannabinoid system is strongly associated with obesity and related metabolic complications.[3] By acting as an inverse agonist at peripheral CB1 receptors, Zevaquenabant is proposed to reduce food intake, decrease lipogenesis in the liver and adipose tissue, and improve insulin sensitivity.[4][5] A key aspect of this is the potential to restore leptin sensitivity, a critical hormone in regulating appetite and energy expenditure that becomes dysfunctional in obesity.[6][7]

-

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Chronic low-grade inflammation is a hallmark of metabolic disorders and contributes to insulin resistance.[8][9] iNOS is a pro-inflammatory enzyme that is upregulated in metabolic tissues during obesity and produces nitric oxide (NO), which in excess can lead to nitrosative stress and impair insulin signaling.[8][10] By inhibiting iNOS, Zevaquenabant is expected to reduce inflammation and oxidative stress, thereby improving insulin sensitivity and mitigating tissue damage.[10]

This dual-target approach offers a synergistic potential to address both the metabolic and inflammatory drivers of these complex diseases.

Preclinical Efficacy in Metabolic Disorders

Preclinical studies, primarily in diet-induced obesity (DIO) mouse models, have demonstrated the therapeutic potential of this compound (MRI-1867) in ameliorating key features of metabolic syndrome.

Data Presentation

The following table summarizes the qualitative findings from a key preclinical study by Cinar, Iyer, and Kunos. While the specific quantitative data from the supplemental figures of this publication were not publicly accessible, the main text reports significant dose-dependent improvements in several metabolic parameters.

| Parameter | Animal Model | Treatment | Dosage | Duration | Observed Effect | Reference |

| Body Weight | Diet-Induced Obese (DIO) Mice | (Rac)-MRI-1867 | Dose-dependent | Chronic | Reduction in body weight gain | [4] |

| Hepatic Steatosis | Diet-Induced Obese (DIO) Mice | (Rac)-MRI-1867 | Dose-dependent | Chronic | Reduction in liver fat accumulation | [4] |

| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | (Rac)-MRI-1867 | Dose-dependent | Chronic | Improvement in glucose disposal | [4] |

Experimental Protocols

The following section details a representative experimental protocol for evaluating the efficacy of a compound like this compound in a diet-induced obesity (DIO) mouse model, based on established methodologies.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese and metabolic syndrome-like phenotype in mice through chronic exposure to a high-fat diet.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Standard chow diet (e.g., 10% kcal from fat)

-

High-fat diet (HFD) (e.g., 45-60% kcal from fat)

-

Metabolic cages for monitoring food and water intake

-

Glucometer and glucose strips

-

Insulin solution

-

Calipers for measuring body composition

-

Analytical balance

Procedure:

-

Acclimation: Upon arrival, mice are housed in a temperature- and light-controlled environment (12-hour light/dark cycle) and allowed to acclimate for at least one week with free access to standard chow and water.

-

Dietary Intervention: Mice are randomly assigned to either a control group (standard chow) or a DIO group (HFD). Diets are provided ad libitum for a period of 8-16 weeks to induce the desired phenotype. Body weight and food intake are monitored weekly.

-

Treatment Administration: Following the diet-induction period, DIO mice are further randomized into vehicle and treatment groups. This compound or vehicle is administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).

-

Metabolic Phenotyping:

-

Body Weight and Composition: Body weight is measured weekly. At the end of the study, body composition (fat mass and lean mass) can be determined using techniques like DEXA or MRI.

-

Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal (IP) or oral glucose load (e.g., 2 g/kg body weight). Blood glucose levels are measured at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Following a short fast (e.g., 4-6 hours), mice are injected IP with insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at baseline and at regular intervals thereafter.

-

Plasma Analysis: At the end of the study, blood is collected for the analysis of plasma insulin, lipids (triglycerides, cholesterol), and inflammatory markers.

-

-

Tissue Analysis: Liver, adipose tissue, and muscle are collected for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., gene expression of metabolic and inflammatory markers).

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of this compound, highlighting its dual inhibitory action on CB1R and iNOS and the downstream consequences on metabolic and inflammatory pathways.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in a diet-induced obesity model.

Caption: Experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound represents a promising, next-generation therapeutic candidate for the treatment of metabolic disorders. Its unique dual-target mechanism of inhibiting both peripheral CB1 receptors and iNOS offers a potentially synergistic approach to address the complex interplay of metabolic and inflammatory dysregulation that characterizes conditions like obesity, type 2 diabetes, and NAFLD. Preclinical data, although still emerging, support its efficacy in improving key metabolic parameters in relevant animal models. The peripheral restriction of Zevaquenabant is a critical design feature that is expected to mitigate the CNS-related side effects that plagued earlier CB1R antagonists.

Future research should focus on obtaining more detailed quantitative data from preclinical studies, including dose-response relationships and long-term efficacy and safety. Further elucidation of the specific downstream signaling pathways affected by the dual inhibition will provide a more complete understanding of its mechanism of action. Ultimately, well-controlled clinical trials in patient populations with metabolic disorders are necessary to translate the promising preclinical findings into tangible therapeutic benefits. The development of this compound and similar peripherally acting CB1R modulators holds significant promise for providing a safe and effective treatment option for the millions of individuals affected by metabolic diseases worldwide.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. A role for iNOS in fasting hyperglycemia and impaired insulin signaling in the liver of obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual inhibition of CB1 receptors and iNOS, as a potential novel approach to the pharmacological management of acute and long COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Cannabinoid Receptor Type 1 in Insulin Resistance and Its Biological Implications [mdpi.com]

- 6. Inducible Nitric Oxide Synthase Deficiency in Myeloid Cells Does Not Prevent Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripheral cannabinoid-1 receptor blockade restores hypothalamic leptin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure [opencardiovascularmedicinejournal.com]

- 10. Integrated pharmacological strategy for metabolic syndrome (MetS): Dual CB1R and iNOS inhibition synergy | Poster Board #521 - American Chemical Society [acs.digitellinc.com]

Preclinical Profile of (Rac)-MRI-1867: A Dual Inhibitor of Cannabinoid Receptor 1 and Inducible Nitric Oxide Synthase

Executive Summary

(Rac)-MRI-1867 is a novel, peripherally restricted, dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1] Preclinical investigations have demonstrated its potential as a therapeutic agent for a variety of fibrotic and metabolic disorders. By simultaneously blocking CB1R, a key regulator of energy homeostasis and fibrogenesis, and iNOS, an enzyme implicated in inflammatory and fibrotic processes, (Rac)-MRI-1867 offers a multi-pronged approach to disease modification.[2][3] The more active (S)-enantiomer, S-MRI-1867, exhibits favorable pharmacokinetic properties across multiple species and has shown significant efficacy in animal models of liver, skin, and pulmonary fibrosis. This technical guide provides a comprehensive overview of the preclinical data available for (Rac)-MRI-1867, with a focus on its pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used in its evaluation.

Physicochemical and Pharmacodynamic Properties

(Rac)-MRI-1867 is a synthetic organic molecule designed for oral bioavailability and peripheral action, thereby minimizing the central nervous system (CNS) side effects associated with first-generation CB1R antagonists.[2] Its dual-target mechanism of action is central to its enhanced therapeutic efficacy compared to single-target agents in various disease models.

Table 1: Physicochemical and In Vitro Pharmacological Properties of MRI-1867

| Property | Value | Reference |

| Molecular Class | Synthetic Organic | [1] |

| Primary Targets | Cannabinoid Receptor 1 (CB1R), Inducible Nitric Oxide Synthase (iNOS) | [1] |

| CB1R Activity | Inverse Agonist | [1] |

| (Rac)-MRI-1867 CB1R Binding Affinity (Ki) | 5.7 nM | |

| S-MRI-1867 CB1R Binding Affinity (Ki) | 2.3 nM | [2] |

| iNOS Inhibition | Concentration-dependent inhibition in the 1–10 μM range | [2] |

| Functional CB1R Antagonism (IC50, GTPγS assay) | 40 nM | [2] |

| hERG Inhibition (IC50) | 5.1 μM | [2] |

Cross-Species Pharmacokinetics of S-MRI-1867

The pharmacokinetic profile of the active enantiomer, S-MRI-1867, has been characterized in several preclinical species. The compound exhibits moderate to high oral bioavailability and is subject to P-glycoprotein (P-gp) efflux, which contributes to its peripheral restriction.[4]

Table 2: Pharmacokinetic Parameters of S-MRI-1867 Across Species

| Parameter | Mouse | Rat | Dog | Monkey | Reference |

| Bioavailability (%) | 21-60 | 81 (as (Rac)-MRI-1867) | 21-60 | 21-60 | [4] |

| Plasma Protein Binding (%) | >99 | >99 | >99 | >99 | [4] |

| Plasma Clearance (CLp) | Moderate to Low | Moderate to Low | Moderate to Low | Moderate to Low | [4] |

| Volume of Distribution (Vdss) | High | High | High | High | [4] |

| Aqueous Solubility | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | [4] |

Mechanism of Action and Signaling Pathways

(Rac)-MRI-1867 exerts its anti-fibrotic effects through the dual inhibition of CB1R and iNOS, which in turn modulates several downstream signaling pathways implicated in fibrosis and inflammation. CB1R blockade has been shown to suppress the expression of NF-κB, a key transcription factor for iNOS.[2] Furthermore, iNOS inhibition by MRI-1867 affects pathways independent of CB1R, including the PDGF/PDGFRβ system, αvβ6 integrin-mediated activation of TGF-β, and the Nlrp3 inflammasome.[2][5]

References

- 1. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis [insight.jci.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Polypharmacology of (Rac)-Zevaquenabant

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted, dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] This technical guide provides a comprehensive overview of the polypharmacology of this compound, presenting quantitative data on its target engagement, detailed experimental methodologies for its evaluation, and visual representations of its mechanisms of action. The unique pharmacological profile of Zevaquenabant, combining CB1R inverse agonism with iNOS inhibition, makes it a compelling candidate for therapeutic intervention in fibrotic diseases and metabolic disorders.[1][2] This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this novel compound.

Introduction

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has gained significant traction in modern drug discovery. This approach is particularly relevant for complex multifactorial diseases. This compound exemplifies this strategy by concurrently targeting the endocannabinoid system and inflammatory pathways. It is a third-generation cannabinoid receptor 1 (CB1R) antagonist, distinguished by its peripheral selectivity, which minimizes the neuropsychiatric side effects associated with earlier, brain-penetrant antagonists.[2] Furthermore, its ability to inhibit inducible nitric oxide synthase (iNOS) provides an additional, complementary mechanism to address disease pathophysiology, particularly in the context of fibrosis.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional activity of this compound at its primary targets.

Table 1: Cannabinoid Receptor 1 (CB1R) Binding Affinity

| Compound | Radioligand | Ki (nM) |

| This compound | [3H]-CP55940 | 5.7 |

Ki (inhibitor constant) values were determined by competitive radioligand binding assays.[1][3][4]

Table 2: Inducible Nitric Oxide Synthase (iNOS) Inhibitory Activity

| Compound | Assay Type | IC50 (µM) |

| This compound | Griess Assay | 1.2 |

IC50 (half maximal inhibitory concentration) values were determined by measuring nitrite concentration.[5]

Table 3: Off-Target Screening Profile

A safety screen of this compound at a concentration of 1 µM against a panel of selected receptors, ion channels, and enzymes revealed the following:

| Target | % Inhibition / Displacement |

| Cannabinoid Receptor 1 (CB1R) | 93% |

| κ-Opioid Receptor | 61% |

| hERG (human ether-à-go-go-related gene) | IC50 = 5.1 µM |

This limited screening suggests a degree of selectivity for CB1R, with a notable interaction at the κ-opioid receptor.[4]

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Methodology:

-